

A Spectroscopic Investigation of Cyclopropyl(2-pyridyl)methanone: A Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Cyclopropyl(2-pyridyl)methanone*

Cat. No.: *B1585154*

[Get Quote](#)

Introduction

Cyclopropyl(2-pyridyl)methanone, a heterocyclic ketone with the molecular formula C_9H_9NO and a molecular weight of 147.18 g/mol, is a molecule of significant interest in medicinal chemistry and materials science.^{[1][2]} Its rigid cyclopropyl group and the coordinating pyridyl moiety impart unique conformational constraints and electronic properties, making it a valuable scaffold in drug design and a building block for novel organic materials. A thorough understanding of its structural and electronic characteristics is paramount for its effective application. This technical guide provides an in-depth analysis of the spectroscopic data of **Cyclopropyl(2-pyridyl)methanone**, offering insights into its molecular structure and properties through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

This document is intended for researchers, scientists, and drug development professionals, providing not only the spectral data but also the rationale behind the experimental choices and data interpretation, fostering a deeper understanding of the molecule's behavior under spectroscopic analysis.

Molecular Structure and Key Features

The structural formula of **Cyclopropyl(2-pyridyl)methanone** is presented below. The key features influencing its spectroscopic signature are the 2-substituted pyridine ring, the carbonyl group (ketone), and the cyclopropyl ring. The electronegativity of the nitrogen atom in the pyridine ring and the carbonyl oxygen, along with the strained nature of the three-membered

cyclopropyl ring, create a distinct electronic environment for each atom, which is reflected in the spectroscopic data.

Caption: Molecular structure of **Cyclopropyl(2-pyridyl)methanone**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **Cyclopropyl(2-pyridyl)methanone**, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-resolution NMR spectra is crucial for obtaining reliable data.

Caption: A generalized workflow for NMR data acquisition and processing.

^1H NMR Spectroscopy: Predicted Data and Interpretation

The ^1H NMR spectrum of **Cyclopropyl(2-pyridyl)methanone** is expected to show distinct signals for the protons of the pyridine ring and the cyclopropyl group. Based on the analysis of similar structures, the predicted chemical shifts (δ) and coupling constants (J) are summarized below.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constants (J, Hz)
H-6' (Pyridine)	8.6 - 8.8	dd	$J = 4.5, 1.5$
H-4' (Pyridine)	7.8 - 8.0	td	$J = 7.7, 1.8$
H-3' (Pyridine)	7.9 - 8.1	d	$J = 7.8$
H-5' (Pyridine)	7.4 - 7.6	ddd	$J = 7.5, 4.8, 1.2$
H-1 (Cyclopropyl)	2.8 - 3.2	m	-
H-2, H-3 (Cyclopropyl)	1.0 - 1.5	m	-

- Pyridine Protons: The protons on the pyridine ring are expected to appear in the aromatic region (7.4-8.8 ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be the most deshielded. The coupling patterns (doublet of doublets, triplet of doublets, etc.) arise from spin-spin coupling with neighboring protons.
- Cyclopropyl Protons: The protons of the cyclopropyl group will appear in the upfield region. The methine proton (H-1) attached to the carbonyl group will be deshielded compared to the methylene protons (H-2, H-3) and is expected to be a complex multiplet due to coupling with the adjacent methylene protons. The methylene protons themselves will also exhibit complex splitting patterns due to geminal and vicinal coupling.

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C=O (Ketone)	195 - 205
C-2' (Pyridine)	152 - 156
C-6' (Pyridine)	148 - 152
C-4' (Pyridine)	135 - 139
C-3' (Pyridine)	125 - 129
C-5' (Pyridine)	121 - 125
C-1 (Cyclopropyl)	18 - 25
C-2, C-3 (Cyclopropyl)	10 - 15

- Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear significantly downfield.
- Pyridine Carbons: The carbons of the pyridine ring will resonate in the aromatic region, with C-2' and C-6' being the most deshielded due to their proximity to the nitrogen atom.

- Cyclopropyl Carbons: The carbons of the strained cyclopropyl ring will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy

Caption: A generalized workflow for ATR-IR data acquisition.

IR Spectrum: Predicted Data and Interpretation

The IR spectrum of **Cyclopropyl(2-pyridyl)methanone** will be dominated by absorptions corresponding to the carbonyl group and the aromatic pyridine ring. Some sources indicate Raman spectral peaks at 1607 cm^{-1} and 1592 cm^{-1} , which are likely due to the ketone and pyridine ring vibrations.

Functional Group	Predicted Absorption Range (cm^{-1})	Intensity
C-H (Aromatic)	3000 - 3100	Medium
C-H (Cyclopropyl)	2900 - 3000	Medium
C=O (Ketone)	1680 - 1700	Strong
C=N, C=C (Pyridine)	1580 - 1610	Medium-Strong
C-C (Pyridine ring)	1400 - 1500	Medium

- C=O Stretch: A strong absorption band in the region of $1680\text{-}1700\text{ cm}^{-1}$ is characteristic of an aryl ketone. The conjugation with the pyridine ring is expected to lower the frequency compared to a simple alkyl ketone.
- Aromatic and Cyclopropyl C-H Stretches: The C-H stretching vibrations of the pyridine ring will appear just above 3000 cm^{-1} , while those of the cyclopropyl group will be just below 3000 cm^{-1} .

- Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring will give rise to a series of bands in the 1400-1610 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cyclopropyl(2-pyridyl)methanone | CymitQuimica [cymitquimica.com]
- 2. Cyclopropyl(2-pyridyl)methanone | 57276-28-5 | HCA27628 [biosynth.com]
- To cite this document: BenchChem. [A Spectroscopic Investigation of Cyclopropyl(2-pyridyl)methanone: A Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1585154#spectroscopic-data-nmr-ir-ms-of-cyclopropyl-2-pyridyl-methanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com